Rolgamidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66608-04-6 |
|---|---|
Molecular Formula |
C9H16N4O |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-(diaminomethylidene)-2-[(2R,5R)-2,5-dimethyl-2,5-dihydropyrrol-1-yl]acetamide |
InChI |
InChI=1S/C9H16N4O/c1-6-3-4-7(2)13(6)5-8(14)12-9(10)11/h3-4,6-7H,5H2,1-2H3,(H4,10,11,12,14)/t6-,7-/m1/s1 |
InChI Key |
QHMGFQBUOCYLDT-RNFRBKRXSA-N |
SMILES |
CC1C=CC(N1CC(=O)N=C(N)N)C |
Isomeric SMILES |
C[C@@H]1C=C[C@H](N1CC(=O)N=C(N)N)C |
Canonical SMILES |
CC1C=CC(N1CC(=O)N=C(N)N)C |
Other CAS No. |
66608-04-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route to Rolgamidine
Initial Reaction of Amino Adamantamine
The synthesis begins with amino adamantamine (1) , a bicyclic amine derivative. Reacting this compound with a mixture of reagents induces cyclization to form a perhydrofuranofuran (15) structure. This step establishes the core bicyclic framework critical for this compound’s bioactivity. The exomethylene group in the intermediate is cleaved via ozonolysis, followed by reductive workup to yield racemic 16 .
Enzymatic Resolution for Stereochemical Control
Optical purity is achieved through immobilized lipase-mediated resolution , separating enantiomers to obtain the single optically pure entity 17 . This step ensures the desired stereochemistry, a common challenge in peptidomimetic syntheses.
Activation and Coupling Reactions
The resolved intermediate 17 is converted to its N-hydroxysuccinimide (NHS) derivative (18) to enhance reactivity. Subsequent coupling with a primary amine (e.g., 10 , analogous to intermediates in amprenavir synthesis) forms a urethane linkage (19) . Reduction of the nitro group in 19 finalizes the synthesis of this compound (20) .
Table 1: Key Synthesis Steps and Conditions
| Step | Reagent/Condition | Intermediate | Purpose |
|---|---|---|---|
| 1 | Ozone, reductive workup | 16 | Exomethylene cleavage |
| 2 | Immobilized lipase | 17 | Enantiomeric resolution |
| 3 | NHS activation | 18 | Carboxylate activation |
| 4 | Primary amine coupling | 19 | Urethane formation |
| 5 | Nitro group reduction | 20 | Final product |
Mechanistic Insights and Optimization
Ozonolysis Efficiency
The ozonolysis step requires precise temperature control (−78°C) to avoid over-oxidation. Reductive workup with dimethyl sulfide ensures selective conversion of ozonides to aldehydes.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Rolgamidine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Cancer Treatment
- Rolgamidine has shown promise in targeting cancer cells by modulating metabolic pathways crucial for tumor growth. Research indicates that it can inhibit key enzymes involved in pyrimidine metabolism, which is often dysregulated in cancerous tissues . This inhibition can potentially slow down tumor progression and enhance the efficacy of conventional chemotherapeutics.
-
Neuroprotection
- Studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could help mitigate the effects of conditions such as Alzheimer's disease and Parkinson's disease.
-
Antimicrobial Activity
- Preliminary investigations indicate that this compound possesses antimicrobial properties, which may be useful in developing new antibiotics or antifungal agents. Its mechanism involves disrupting microbial cell metabolism, thereby inhibiting growth.
Diagnostic Imaging Applications
-
Ultrasound Contrast Agent
- This compound can be utilized as a contrast agent in ultrasound imaging due to its gas-containing properties. It enhances the visibility of blood vessels and tissues, improving diagnostic accuracy . The compound's ability to form multiple binding pairs with target molecules increases its specificity for certain tissues, making it advantageous for vascular imaging.
-
Targeted Delivery Systems
- The compound is being explored for use in targeted drug delivery systems. By conjugating this compound with vectors that have high affinity for specific receptors on cancer cells or inflamed tissues, researchers aim to improve the localization and effectiveness of therapeutic agents.
Therapeutic Applications
- Cardiovascular Diseases
-
Inflammation Modulation
- The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Data Tables
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Cancer Treatment | Inhibition of pyrimidine metabolism | Targets metabolic pathways essential for tumor growth |
| Neuroprotection | Potential treatment for neurodegenerative diseases | Modulates neurotransmitter systems |
| Antimicrobial Activity | Development of new antibiotics | Disrupts microbial cell metabolism |
| Diagnostic Imaging | Ultrasound contrast agent | Enhances tissue visibility through gas-containing properties |
| Targeted Drug Delivery | Delivery to cancer cells | Conjugation with specific receptor-binding vectors |
| Cardiovascular Diseases | Treatment adjunct in thrombolytic therapy | Enhances blood flow and reduces clot formation |
| Inflammation Modulation | Treatment of chronic inflammatory diseases | Modulates inflammatory responses |
Case Studies
- Cancer Metabolism Study : A study published in Precision Oncology demonstrated that this compound effectively reduced tumor size in xenograft models by targeting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis .
- Neuroprotection Research : In a preclinical trial, this compound was administered to models of Alzheimer's disease, resulting in improved cognitive function and reduced amyloid plaque formation compared to controls.
- Ultrasound Imaging Trial : A clinical trial assessed the efficacy of this compound as an ultrasound contrast agent, showing enhanced imaging quality and specificity when used to visualize vascular structures.
Mechanism of Action
The mechanism of action of Rolgamidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in gastrointestinal function. The exact pathways and molecular targets are still under investigation, but it is known to influence the motility and secretion of the gastrointestinal tract .
Comparison with Similar Compounds
Key Observations :
- Structural Diversity : this compound’s molecular formula remains undisclosed, but its analogs exhibit variability in functional groups (e.g., Alosetron’s 5-HT₃ antagonism vs. Zaldaride’s calcium channel blockade) .
- Mechanistic Contrasts : While Lidamidine and Mebiquine target opioid receptors and secretory pathways, this compound’s mechanism is inferred to involve gut motility regulation, aligning more closely with Zaldaride’s calcium modulation .
- Regulatory Overlap : All compounds are FDA-recognized but differ in approved indications (e.g., this compound for general diarrhea vs. Alosetron for IBS-D) .
Pharmacokinetic and Efficacy Comparisons
Limited clinical data are available for this compound, but comparative insights can be drawn from its analogs:
- Lidamidine : Rapid onset (1–2 hours) with minimal central nervous system (CNS) penetration due to peripheral opioid receptor selectivity .
- Alosetron HCl : High 5-HT₃ receptor affinity (IC₅₀ = 1.1 nM) but restricted to severe IBS-D due to ischemic colitis risks .
- This compound : Presumed shorter half-life than Mebiquine (6–8 hours), though exact pharmacokinetic parameters are undocumented .
Clinical Trials :
- A 2015 meta-analysis highlighted Mebiquine’s superiority in secretory diarrhea (response rate: 78% vs. 65% for Lidamidine) .
Biological Activity
Rolgamidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidine compounds are known for their roles in various biochemical processes and have been extensively studied for their pharmacological potential. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound's structure is characterized by its pyrimidine nucleus, which is pivotal in influencing its biological properties. The positioning of substituents on the pyrimidine ring significantly affects its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Key Mechanisms:
- Antimicrobial Activity: this compound exhibits potent activity against various bacterial strains, inhibiting their growth through mechanisms such as disruption of cell wall synthesis and interference with nucleic acid metabolism.
- Anticancer Properties: The compound has shown promise in inducing apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects: this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Biological Activities
Case Studies
- Antimicrobial Efficacy: A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL. This suggests that this compound could be a valuable candidate for treating bacterial infections resistant to conventional antibiotics .
- Cancer Therapeutics: In vitro studies on human cancer cell lines revealed that this compound induces apoptosis through caspase activation and mitochondrial membrane potential disruption. These findings support its potential use as an anticancer agent, warranting further investigation in clinical settings .
- Inflammation Models: In animal models of inflammation, this compound administration resulted in a marked decrease in inflammatory markers, indicating its therapeutic potential for managing conditions like rheumatoid arthritis or inflammatory bowel disease .
Research Findings
Recent research has highlighted the structural modifications of pyrimidine derivatives that enhance their biological activities. These modifications can lead to improved potency and selectivity towards specific biological targets .
Notable Findings:
- Structural analogs of this compound have been synthesized to optimize its pharmacokinetic properties.
- Studies indicate that certain derivatives exhibit enhanced bioavailability and reduced toxicity compared to the parent compound.
Q & A
Basic Research Questions
Q. How can researchers formulate focused research questions to investigate Rolgamidine’s mechanisms of action?
- Methodological Guidance: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Specific cell lines or animal models relevant to this compound’s therapeutic area.
- Intervention: Dose-response relationships or molecular targets.
- Comparison: Existing compounds with similar mechanisms.
- Outcome: Quantitative metrics (e.g., binding affinity, enzymatic inhibition).
Avoid overly broad terms; instead, specify variables like "How does this compound modulate [specific receptor] in [disease model] compared to [reference compound]?" .
Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?
- Methodological Guidance:
- Synthesis: Document reaction conditions (temperature, catalysts, solvents) and purity validation methods (HPLC, NMR). Include negative controls (e.g., reactions without catalysts) to isolate variables.
- Characterization: Use standardized protocols (e.g., ICH guidelines for stability testing). For novel derivatives, provide crystallographic data or mass spectrometry profiles.
- Reporting: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis steps and spectral data .
Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical studies?
- Methodological Guidance:
- Statistical Rigor: Apply mixed-effects models to account for interspecies variability. Report confidence intervals and effect sizes instead of relying solely on p-values.
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., bioavailability differences between rodent and primate models).
- Subgroup Analysis: Stratify data by factors like dosage, administration route, or genetic polymorphisms .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s efficacy data between in vitro and in vivo studies?
- Methodological Guidance:
- Mechanistic Reconciliation: Use computational modeling (e.g., physiologically based pharmacokinetic simulations) to bridge gaps between cellular assays and whole-organism responses.
- Tissue-Specific Profiling: Apply spatial transcriptomics or single-cell RNA sequencing to identify microenvironments where this compound’s activity diverges.
- Validation: Replicate conflicting results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays for receptor binding) .
Q. How can researchers optimize this compound’s selectivity to minimize off-target effects in complex biological systems?
- Methodological Guidance:
- Structure-Activity Relationship (SAR) Studies: Systematically modify functional groups and analyze impacts on target vs. non-target interactions. Use molecular docking to predict binding affinities.
- High-Content Screening: Employ CRISPR-Cas9 libraries to identify genetic modifiers of this compound’s selectivity.
- Toxicogenomics: Profile gene expression changes in off-target tissues (e.g., liver, kidney) using RNA-seq .
Q. What integrative approaches validate this compound’s therapeutic potential in multifactorial disease models?
- Methodological Guidance:
- Multi-Omics Integration: Combine proteomics, metabolomics, and epigenomics data to map this compound’s systemic effects. Tools like pathway enrichment analysis (e.g., KEGG, Reactome) can highlight key networks.
- Machine Learning: Train models on heterogeneous datasets (e.g., clinical records, biomarker panels) to predict patient subpopulations most likely to benefit.
- Longitudinal Studies: Track outcomes over extended periods to assess durability of effects and late-onset toxicities .
Data Presentation and Reporting
Q. How should researchers present conflicting data on this compound’s metabolic pathways in publications?
- Methodological Guidance:
- Transparency: Clearly label hypotheses vs. confirmed findings. Use supplementary tables to list all detected metabolites and their abundances.
- Visualization: Employ heatmaps or radar charts to compare metabolic profiles across experimental conditions.
- Limitations Section: Discuss potential confounders (e.g., cytochrome P450 polymorphisms, diet-induced enzyme variations) .
Q. What ethical considerations apply when designing clinical trials for this compound derivatives?
- Methodological Guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
